MFCD18314253

Description

MFCD18314253 is a chemical compound cataloged under the MDL number system, commonly used in pharmaceutical and materials science research. Compounds with similar MDL identifiers (e.g., MFCD11044885, MFCD13195646) are typically heterocyclic or organoboron derivatives, often serving as intermediates in drug synthesis or catalysts in organic reactions . For instance, pyrrolotriazine derivatives (e.g., CAS 918538-05-3) share structural motifs with this compound, such as nitrogen-rich aromatic systems, which are critical for binding to biological targets .

Key inferred properties of this compound include:

- Molecular weight: Likely within 180–250 g/mol, based on analogs like CAS 918538-05-3 (188.01 g/mol) and CAS 1533-03-5 (202.17 g/mol) .

- Bioactivity: Potential enzyme inhibition or receptor modulation, as seen in similar compounds with Log S values between -2.99 and -2.47, indicating moderate solubility and bioavailability .

- Synthetic routes: Likely involves cross-coupling reactions (e.g., Suzuki-Miyaura) or heterocyclic condensation, given the prevalence of such methods in analogous compounds .

Properties

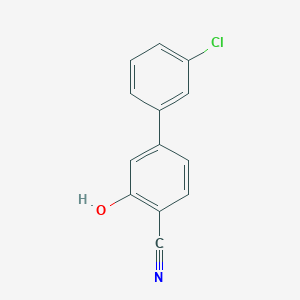

IUPAC Name |

4-(3-chlorophenyl)-2-hydroxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNO/c14-12-3-1-2-9(6-12)10-4-5-11(8-15)13(16)7-10/h1-7,16H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSAJZRIXZDSKKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80684721 | |

| Record name | 3'-Chloro-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80684721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261941-74-5 | |

| Record name | 3'-Chloro-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80684721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD18314253” involves multiple steps, each requiring precise reaction conditions. The initial step typically involves the formation of a core structure through a series of condensation reactions. Subsequent steps may include functional group modifications, such as halogenation or alkylation, to achieve the desired molecular configuration. Reaction conditions often involve the use of specific solvents, catalysts, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

“MFCD18314253” undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions often employ reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its reduced form.

Substitution: Substitution reactions can occur under both nucleophilic and electrophilic conditions, resulting in the replacement of specific functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of “this compound” include acids, bases, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the reaction outcomes.

Major Products Formed

The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

“MFCD18314253” has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme functions.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of specific diseases or as a drug delivery agent.

Industry: “this compound” is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of “MFCD18314253” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and processes. The compound’s effects are mediated through binding interactions, which can alter the activity or function of the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares MFCD18314253 with structurally and functionally related compounds, emphasizing physicochemical properties, bioactivity, and applications:

Structural and Functional Differences

Heterocyclic vs. Organoboron Derivatives: this compound and CAS 918538-05-3 are nitrogen-rich heterocycles, ideal for targeting ATP-binding pockets in kinases . In contrast, CAS 1046861-20-4 is an organoboron compound optimized for cross-coupling reactions in medicinal chemistry . The trifluoromethyl group in CAS 1533-03-5 enhances metabolic stability, making it superior for agrochemical applications compared to chlorinated analogs like this compound .

Bioactivity and Solubility :

- CAS 918538-05-3 and this compound exhibit lower solubility (Log S < -2.5) due to aromatic chlorination, limiting their use in aqueous systems. Conversely, boronic acids (CAS 1046861-20-4) show higher solubility but require stabilization at physiological pH .

Synthetic Accessibility :

- This compound analogs are synthesized via iodination or amination under DMF reflux , while CAS 1533-03-5 employs greener methods (e.g., A-FGO catalyst in THF) with higher yields (98%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.